![molecular formula C29H30N2O2 B14954834 4-[(4-benzhydrylpiperazino)methyl]-6,8-dimethyl-2H-chromen-2-one](/img/structure/B14954834.png)
4-[(4-benzhydrylpiperazino)methyl]-6,8-dimethyl-2H-chromen-2-one
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Overview
Description
4-[(4-benzhydrylpiperazino)methyl]-6,8-dimethyl-2H-chromen-2-one is a complex organic compound that features a piperazine ring substituted with a benzhydryl group and a chromenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-benzhydrylpiperazino)methyl]-6,8-dimethyl-2H-chromen-2-one typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization . Another approach involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
4-[(4-benzhydrylpiperazino)methyl]-6,8-dimethyl-2H-chromen-2-one can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds .
Scientific Research Applications
4-[(4-benzhydrylpiperazino)methyl]-6,8-dimethyl-2H-chromen-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[(4-benzhydrylpiperazino)methyl]-6,8-dimethyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
(4-benzhydrylpiperazino)(1,5-dimethyl-1H-pyrazol-3-yl)methanone: Shares a similar piperazine and benzhydryl structure but differs in the core scaffold.
4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: Another chromenone derivative with a piperazine moiety.
Uniqueness
4-[(4-benzhydrylpiperazino)methyl]-6,8-dimethyl-2H-chromen-2-one is unique due to its specific combination of a chromenone core with a benzhydrylpiperazine substituent. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C29H30N2O2 |
---|---|
Molecular Weight |
438.6 g/mol |
IUPAC Name |
4-[(4-benzhydrylpiperazin-1-yl)methyl]-6,8-dimethylchromen-2-one |
InChI |
InChI=1S/C29H30N2O2/c1-21-17-22(2)29-26(18-21)25(19-27(32)33-29)20-30-13-15-31(16-14-30)28(23-9-5-3-6-10-23)24-11-7-4-8-12-24/h3-12,17-19,28H,13-16,20H2,1-2H3 |
InChI Key |
PBPDZPPEPUIEHB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=O)O2)CN3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5)C |
Origin of Product |
United States |
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